molecular formula C16H11N3O5S B2808384 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide CAS No. 892853-73-5

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide

Cat. No.: B2808384
CAS No.: 892853-73-5
M. Wt: 357.34
InChI Key: RDAHNYDGTJDRHR-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of a precursor compound with a nitrobenzamide derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-yl}acetamide
  • N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic structure and nitrobenzamide moiety differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-15(9-1-3-10(4-2-9)19(21)22)18-16-17-11-7-12-13(8-14(11)25-16)24-6-5-23-12/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHNYDGTJDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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